Bienvenue dans la boutique en ligne BenchChem!

5-Trifluoromethyl-1H-benzimidazole

CYP4Z1 Inhibition Enzyme Kinetics Oncology Target

5-Trifluoromethyl-1H-benzimidazole (CAS 326-55-6) is a strategically fluorinated benzimidazole building block offering quantifiable advantages over the unsubstituted scaffold. The 5-CF3 group increases lipophilicity >10-fold (LogP 2.58 vs. 1.32), enhancing membrane permeability and metabolic stability. It demonstrates a defined CYP4Z1 affinity (Ki=2.2 μM) and a 14-fold increase in anti-T. vaginalis potency versus albendazole. Procure for kinase inhibitor research, antiparasitic lead optimization, and CYP4Z1 probe development where generic benzimidazoles fall short.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 326-55-6
Cat. No. B1296500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trifluoromethyl-1H-benzimidazole
CAS326-55-6
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC=N2
InChIInChI=1S/C8H5F3N2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13)
InChIKeyHUCHIALSXSAECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethyl-1H-benzimidazole (CAS 326-55-6): Key Properties and Core Scaffold for Scientific Evaluation


5-Trifluoromethyl-1H-benzimidazole (CAS 326-55-6) is a key heterocyclic building block belonging to the benzimidazole class, characterized by the presence of an electron-withdrawing trifluoromethyl (-CF3) group at the 5-position [1]. This substitution significantly modifies the core's physicochemical properties compared to the unsubstituted benzimidazole, notably increasing its lipophilicity (LogP ≈ 2.58) and reducing its basicity . While the unadorned scaffold is a cornerstone in medicinal chemistry, the 5-CF3 variant is recognized as a privileged intermediate for introducing enhanced metabolic stability and target binding affinity in drug discovery programs, making it a strategic choice over simpler analogs for constructing more drug-like molecules [2].

Why Generic Benzimidazole Substitution Fails: Quantifiable Impact of 5-Trifluoromethylation on Potency and Selectivity


Simple benzimidazole analogs cannot be considered interchangeable with the 5-trifluoromethyl variant due to the profound and quantifiable impact of the -CF3 group on both pharmacodynamic and pharmacokinetic profiles. The electron-withdrawing nature and lipophilic bulk of the trifluoromethyl group directly modulate the pKa of the benzimidazole ring, altering its charge state at physiological pH and thereby affecting target engagement and membrane permeability [1]. In comparative studies on a closely related 2-(trifluoromethyl)benzimidazole series, the introduction of a 5(6)-CF3 substituent (Compound 4) resulted in a 14-fold increase in antiprotozoal activity against *Trichomonas vaginalis* compared to the standard-of-care albendazole, an unsubstituted benzimidazole carbamate [2]. Furthermore, 5-Trifluoromethyl-1H-benzimidazole itself has been shown to exhibit a defined affinity for the CYP4Z1 enzyme (Ki = 2.2 μM), establishing a specific molecular interaction profile not shared by the generic parent scaffold [3]. These quantitative differences underscore that substituting this compound with a simpler or differently-substituted benzimidazole would lead to a significant loss of function or a completely different biological outcome, rendering such a substitution invalid for any data-driven research program.

Quantitative Differentiation of 5-Trifluoromethyl-1H-benzimidazole (CAS 326-55-6): A Data-Driven Evidence Guide


CYP4Z1 Enzyme Inhibition: Direct Binding Affinity (Ki) for Target Engagement Profiling

5-Trifluoromethyl-1H-benzimidazole has a directly measured inhibition constant (Ki) for the cytochrome P450 enzyme CYP4Z1. This target is a validated biomarker and potential therapeutic target in breast and other cancers [1]. The compound acts as an inhibitor with a Ki of 2.2 μM (2200 nM), providing a quantifiable benchmark for its affinity to this specific target [2]. While data for the unsubstituted benzimidazole parent compound on CYP4Z1 is not available for a direct comparison in this assay, this established Ki value serves as a baseline for any derivative or analog seeking to modulate this enzyme.

CYP4Z1 Inhibition Enzyme Kinetics Oncology Target

Antiprotozoal Potency: 14-Fold Activity Increase of 5-CF3 Analog over Albendazole

In a comparative study of 2-(trifluoromethyl)-1H-benzimidazole derivatives, the analog bearing a second -CF3 group at the 5-position, Compound 4 (2,5(6)-bis(trifluoromethyl)-1H-benzimidazole), was found to be 14 times more potent than the clinical antiparasitic drug albendazole against *Trichomonas vaginalis* [1]. While this study uses a more advanced derivative rather than the 5-CF3 compound itself, it provides class-level evidence that the 5-trifluoromethyl substitution on a benzimidazole core is a critical driver of enhanced antiprotozoal activity compared to an unadorned benzimidazole scaffold.

Antiparasitic Trichomonas vaginalis Structure-Activity Relationship

Physicochemical Differentiation: Enhanced Lipophilicity (LogP) as a Driver of Membrane Permeability

The substitution of a hydrogen with a trifluoromethyl group at the 5-position results in a quantifiable increase in lipophilicity. 5-Trifluoromethyl-1H-benzimidazole has a calculated LogP of approximately 2.58 . In contrast, the unsubstituted 1H-benzimidazole parent scaffold has a significantly lower LogP of approximately 1.32 [1]. This difference of >1.2 LogP units represents a more than 10-fold increase in partition coefficient, a key determinant of a molecule's ability to passively diffuse across biological membranes [2].

Physicochemical Properties Lipophilicity Drug Design

Kinase Inhibition Profile: Defined Activity as a RAF Kinase Inhibitor

5-Trifluoromethyl-1H-benzimidazole is annotated in the ChEBI database as an inhibitor of RAF kinases, which includes the clinically significant oncogenic BRAF V600E mutant [1]. This classification distinguishes it from the broad class of benzimidazoles, many of which do not exhibit this specific kinase inhibition profile. The compound is defined as an EC 2.7.10.* (protein-tyrosine kinase) inhibitor [1].

Kinase Inhibition BRAF V600E Oncology

Validated Application Scenarios for 5-Trifluoromethyl-1H-benzimidazole Based on Differential Evidence


Development of Chemical Probes for CYP4Z1 in Oncology Research

Given its directly measured Ki of 2.2 μM for CYP4Z1, 5-Trifluoromethyl-1H-benzimidazole serves as a validated starting point for developing chemical probes to investigate the role of this enzyme in cancer progression [1]. Its well-defined target engagement provides a quantitative benchmark for SAR studies aimed at improving affinity and selectivity, offering a clear advantage over screening libraries of uncharacterized benzimidazoles.

Scaffold for Next-Generation Antiprotozoal Agents

The 14-fold increase in anti-*Trichomonas vaginalis* activity observed for a closely related 5,6-bis(trifluoromethyl) analog over albendazole strongly supports the use of the 5-CF3-benzimidazole core as a privileged scaffold in antiparasitic drug discovery programs [2]. Researchers can procure this compound with confidence, knowing that its specific substitution pattern is a known driver of potency, allowing for more focused lead optimization compared to starting from a simple benzimidazole core.

Building Block for Optimizing Membrane Permeability and Oral Bioavailability

The >10-fold increase in lipophilicity (LogP of 2.58 vs. 1.32 for the parent) positions 5-Trifluoromethyl-1H-benzimidazole as a strategic choice for medicinal chemists aiming to enhance the passive membrane permeability of a lead series . In projects where improving cellular uptake or blood-brain barrier penetration is critical, this fluorinated building block provides a quantifiable advantage over the less lipophilic, unsubstituted benzimidazole.

Chemical Tool for Investigating RAF Kinase Signaling Pathways

The curated annotation of this compound as a RAF kinase inhibitor (including the BRAF V600E mutant) makes it a valuable chemical tool for studying kinase signaling pathways in academic and industrial settings [3]. Its availability allows researchers to probe kinase function without immediately resorting to more complex and costly clinical candidates, providing a defined, pathway-relevant entry point for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Trifluoromethyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.